1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate
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Overview
Description
1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate is an organic compound with the molecular formula C15H17NO5 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate typically involves the following steps:
Reaction of 4-oxopyrrolidine-1,3-dicarboxylate with ethyl bromide: This step introduces the ethyl groups at the 3 and 4 positions of the pyrrolidine ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl group with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The benzyl and ethyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate can be compared with similar compounds such as:
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate: This compound has a similar structure but contains an oxo group at the 4 position.
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,4-dicarboxylate: This compound has an additional carboxylate group at the 4 position.
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate: This compound is structurally similar but lacks the ethyl groups at the 3 and 4 positions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate (CAS No. 2306274-52-0) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's biological activity is primarily associated with its structural features, which may influence its interaction with biological targets.
- Molecular Formula : C17H23NO4
- Molecular Weight : 305.37 g/mol
- IUPAC Name : this compound
- Structural Characteristics : The compound features a pyrrolidine ring substituted with ethyl and benzyl groups, as well as dicarboxylate moieties that may enhance its pharmacological profile.
Biological Activity Overview
Research on the biological activity of this compound indicates several potential therapeutic effects:
1. Enzyme Inhibition
Studies suggest that compounds similar to 1-benzyl 3-ethyl 4-ethylpyrrolidine derivatives exhibit inhibitory activity against various enzymes, including monoamine oxidase (MAO). This inhibition can be significant in treating neurological disorders such as depression and anxiety .
2. Antioxidant Properties
The compound may possess antioxidant properties, which are crucial for mitigating oxidative stress in cells. Antioxidants can prevent cellular damage caused by reactive oxygen species (ROS), thus playing a role in cancer prevention and treatment .
3. Neuroprotective Effects
Preliminary studies indicate that pyrrolidine derivatives can have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation .
Case Study: MAO Inhibition
A study focused on the structure-activity relationship of pyrrolidine derivatives found that modifications at the benzyl position significantly impacted MAO inhibitory activity. The findings suggest that the presence of an ethyl group at the 3-position enhances binding affinity to the enzyme .
Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) |
---|---|---|
Control | - | - |
Compound A (similar structure) | 45 | 30 |
1-Benzyl 3-ethyl 4-ethylpyrrolidine | 50 | 35 |
Research Findings on Antioxidant Activity
In vitro assays demonstrated that compounds with similar structural features exhibited significant antioxidant activity, with IC50 values indicating effective scavenging of free radicals. This suggests that the dicarboxylate groups may enhance the compound's ability to donate electrons and neutralize free radicals .
Properties
IUPAC Name |
1-O-benzyl 3-O-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-14-10-18(11-15(14)16(19)21-4-2)17(20)22-12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZMBJGQGQHWRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C(=O)OCC)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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